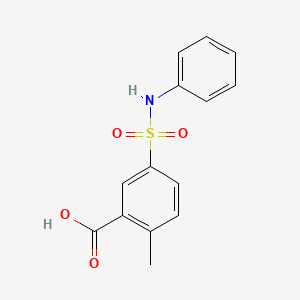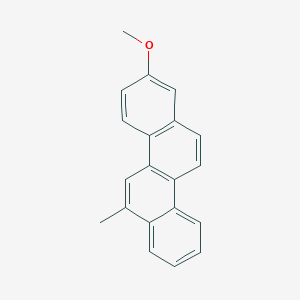
2-Methoxy-6-methylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group and a methyl group attached to the chrysene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylchrysene can be synthesized through photochemical cyclization of stilbenoids in the Mallory reaction. This process involves the use of stoichiometric amounts of iodine under acidic, oxygen-free conditions . The regioselectivity of the reaction can be controlled by eliminating an ortho-methoxy group, yielding the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylchrysene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Chrysenecarboxylic acids.
Reduction: Reduced forms of the chrysene ring.
Substitution: Various substituted chrysenes depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-methylchrysene has several applications in scientific research:
Environmental Studies: As a PAH, it is used to study the toxic effects of oil pollution on marine life.
Organic Synthesis: It serves as a precursor for synthesizing other complex organic molecules.
Pharmacology: Research into its potential biological activities and interactions with cellular components.
Material Science: Exploration of its properties for developing new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylchrysene involves its interaction with metabolic enzymes and cellular pathways. Upon entering biological systems, it can be metabolized by cytochrome P450 enzymes (CYP1A1/2 and CYP1B1), leading to the formation of reactive metabolites such as diol-epoxides . These metabolites can form DNA adducts, resulting in mutations and potential carcinogenic effects.
Comparison with Similar Compounds
- 1-Methoxychrysene
- 3-Methoxychrysene
- 6-Methoxychrysene
Comparison: 2-Methoxy-6-methylchrysene is unique due to the specific positioning of the methoxy and methyl groups on the chrysene ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other methoxychrysenes. The presence of the methoxy group at the 2-position and the methyl group at the 6-position can affect the compound’s electron distribution and steric hindrance, leading to different reaction pathways and biological effects .
Properties
CAS No. |
110009-69-3 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-methoxy-6-methylchrysene |
InChI |
InChI=1S/C20H16O/c1-13-11-20-17-10-8-15(21-2)12-14(17)7-9-19(20)18-6-4-3-5-16(13)18/h3-12H,1-2H3 |
InChI Key |
MLAHJFNOOYVOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C=CC(=C3)OC)C4=CC=CC=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
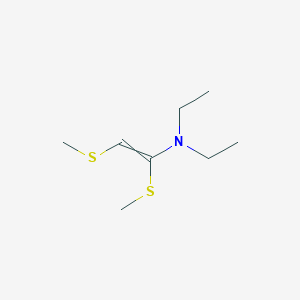
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
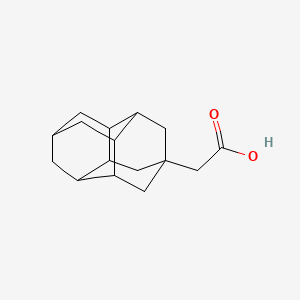

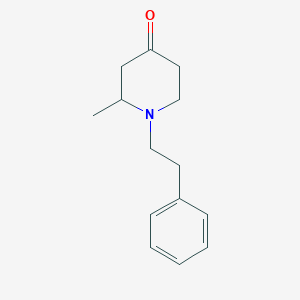
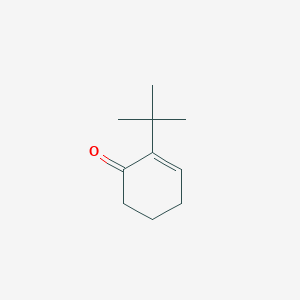
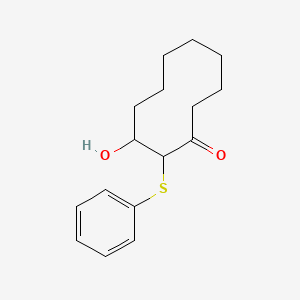
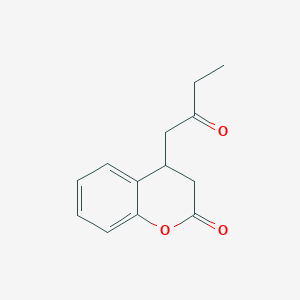
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
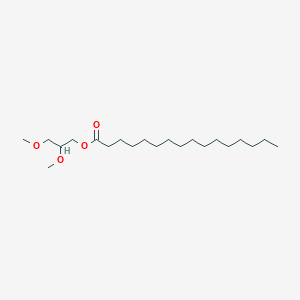
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)

